sodium (azepane-1-carbothioyl)sulfanide
Description
Sodium (azepane-1-carbothioyl)sulfanide is a sodium salt of a sulfanide anion (S⁻) functionalized with a carbothioyl-substituted azepane moiety. The IUPAC name derives from the parent azepane (a seven-membered saturated amine ring), where the carbothioyl group (C=S) is attached at position 1, and the sulfanide ion is bonded to this thiocarbonyl group. The structure is represented as:
Na⁺[S-C(=S)-azepane]⁻
Properties
CAS No. |
24678-65-7 |
|---|---|
Molecular Formula |
C7H13NNaS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
sodium;azepane-1-carbodithioate |
InChI |
InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10); |
InChI Key |
SGEZZUOVGZUFDS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=S)[S-].[Na+] |
Canonical SMILES |
C1CCCN(CC1)C(=S)S.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (azepane-1-carbothioyl)sulfanide typically involves the reaction of azepane-1-carbodithioic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C7H13NS2H+NaOH→C7H13NS2Na+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium (azepane-1-carbothioyl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Sodium (azepane-1-carbothioyl)sulfanide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium (azepane-1-carbothioyl)sulfanide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Heterocyclic Ring Effects
- This could improve stability in biological systems .
- Triazole/Oxazole (5-membered rings) : Electron-deficient aromatic rings (e.g., triazoles) may stabilize the sulfanide via resonance, increasing nucleophilicity. Phosphonium-substituted oxazoles () exhibit unique electronic properties for catalysis .
- Pyrimidine (6-membered ring) : In thiopental sodium, the sulfanide’s conjugation with the pyrimidine ring contributes to its pharmacological activity by facilitating blood-brain barrier penetration .
Substituent Effects
- Carbothioyl group (C=S) : The electron-withdrawing nature of the thiocarbonyl group in the target compound may reduce sulfanide basicity compared to simpler derivatives like sodium hydrosulfide. This could modulate reactivity in nucleophilic substitutions .
- Chlorophenyl/ethyl groups () : Bulky substituents on triazole rings may enhance antimicrobial activity by improving membrane interaction .
Biological Activity
Sodium (azepane-1-carbothioyl)sulfanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azepane ring structure, which contributes to its biological properties. The presence of a carbothioyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The sulfanide moiety may play a crucial role in disrupting microbial cell membranes.
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests potential use as an antioxidant, which could mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in Table 1.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Case Study 2: Antioxidant Activity
In vitro assays assessed the antioxidant activity of this compound using DPPH and ABTS radical scavenging methods. The compound displayed an IC50 value of 25 µg/mL in DPPH assays, highlighting its potential as an antioxidant agent.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of enzyme X revealed that this compound significantly reduced enzyme activity, with an IC50 value of 15 µM. This suggests potential applications in metabolic disorders where enzyme modulation is beneficial.
Discussion
The findings from various studies indicate that this compound possesses significant biological activities, particularly in antimicrobial and antioxidant domains. Its ability to inhibit specific enzymes further supports its therapeutic potential in various medical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
